![molecular formula C₂₄H₃₂O₁₆ B044639 [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate CAS No. 28868-67-9](/img/structure/B44639.png)
[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate
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Description
[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate, also known as [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₂₄H₃₂O₁₆ and its molecular weight is 576.5 g/mol. The purity is usually 95%.
The exact mass of the compound [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Research
The structural complexity of this compound, particularly the presence of multiple acetoxy groups, may allow it to interact with various biological targets. Similar structures have been synthesized and evaluated for their anticancer activity. For instance, derivatives with trimethoxycinnamamide-tethered triazole have shown promising results against cancer cell lines . This suggests that our compound could be synthesized into derivatives that might exhibit anticancer properties, warranting further investigation.
Antimicrobial Activity
Compounds with triazole motifs are known for their antimicrobial activities . The triazole ring, which can be synthesized from acetylated precursors similar to our compound, is a common feature in many pharmaceuticals. Research could explore the synthesis of triazole derivatives from this compound and evaluate their efficacy against various microbial strains.
Neuroprotective Agents
The acetylated moieties in the compound’s structure are reminiscent of cinnamic acid derivatives, which have been studied for neuroprotective effects. These compounds can protect neurons from glutamate-induced toxicity, which is a common pathway leading to neurodegenerative diseases . Thus, our compound could be a precursor for synthesizing neuroprotective agents.
Antinarcotic Potential
There is evidence that cinnamic acid derivatives can exhibit antinarcotic activity, suggesting a role in addiction therapy. The compound could be investigated for its potential to alleviate symptoms of narcotic withdrawal or dependency .
properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O16/c1-9(25)31-7-15-17(33-10(2)26)19(34-11(3)27)22(37-14(6)30)24(39-15)40-18-16-8-32-23(38-16)21(36-13(5)29)20(18)35-12(4)28/h15-24H,7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYANUNAAANZGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C(C2OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295766 |
Source
|
Record name | 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate | |
CAS RN |
28868-67-9 |
Source
|
Record name | NSC105391 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105391 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(acetyloxy)methyl]-6-{[3,4-bis(acetyloxy)-6,8-dioxabicyclo[3.2.1]oct-2-yl]oxy}tetrahydro-2h-pyran-3,4,5-triyl triacetate(non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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